

The Dual-Pronged Mechanism of Action of Gumelutamide (TAS3681): A Technical Guide

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| Compound Name: | Gumelutamide monosuccinate | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gumelutamide, also known as TAS3681, is a novel, orally bioavailable, nonsteroidal antiandrogen agent under investigation for the treatment of prostate cancer, particularly in cases of resistance to current therapies. It exhibits a unique, dual mechanism of action that distinguishes it from other second-generation antiandrogens. This technical guide provides an in-depth exploration of the molecular mechanisms, preclinical and clinical data, and experimental methodologies associated with Gumelutamide.

While the query specified "Gumelutamide monosuccinate," publicly available scientific literature and clinical trial information predominantly refer to the active moiety as Gumelutamide or TAS3681. The exact salt form used in clinical development has not been widely disclosed in the reviewed materials. Therefore, this guide focuses on the pharmacological properties of Gumelutamide (TAS3681).

Core Mechanism of Action: A Dual-Pronged Attack on Androgen Receptor Signaling

Gumelutamide functions as a potent and selective pure antagonist of the androgen receptor (AR). Its primary mechanism involves two distinct but complementary actions:



- Competitive Inhibition of the Androgen Receptor: Like other antiandrogens, Gumelutamide
 competitively binds to the ligand-binding domain (LBD) of the AR. This direct competition
 prevents the binding of androgens, such as testosterone and dihydrotestosterone (DHT),
 thereby inhibiting the subsequent conformational changes required for receptor activation.
- Downregulation of Androgen Receptor Expression: Uniquely, Gumelutamide also promotes the downregulation of both full-length AR (AR-FL) and its constitutively active splice variants (AR-Vs), most notably AR-V7.[1][2][3][4][5] This reduction in the total cellular pool of AR protein, including variants that can drive resistance to other antiandrogens, is a key differentiator of Gumelutamide's activity.

This dual mechanism not only blocks androgen-dependent signaling but also mitigates resistance mechanisms driven by AR overexpression and the emergence of AR-Vs.[1][2]

Preclinical Data In Vitro Efficacy

Preclinical studies have demonstrated Gumelutamide's potent activity in various prostate cancer cell lines, including those resistant to second-generation antiandrogens like enzalutamide.

Table 1: In Vitro Activity of Gumelutamide (TAS3681)



| Assay | Cell Line | Target | Gumelutami de (TAS3681) IC50 | Comparator (Enzalutami de) IC50 | Reference |
|------------------------------------|--|--------------------------|---------------------------------------|---------------------------------------|-----------|
| AR Transcription al Activity | COS-7 (transfected with wild-type AR) | Wild-Type AR | ~10-100 nM | ~10-100 nM | [4] |
| AR Transcription al Activity | LNCaP (endogenous T878A mutant AR) | T878A Mutant AR | ~10-100 nM | >1000 nM | [4] |
| Cell Proliferation | VCaP (AR overexpressi on) | Endogenous AR | Potent Inhibition | Less Effective | [1][2] |
| Cell Proliferation | Enzalutamide -Resistant Cells (with AR-V7) | Endogenous AR & AR-V7 | Strong Antitumor Efficacy | Ineffective | [1] |

In Vivo Efficacy

In xenograft models of prostate cancer, Gumelutamide has shown significant antitumor activity, particularly in models expressing AR-V7, which are typically resistant to enzalutamide.[1][2]

Clinical Data

A first-in-human, Phase 1 clinical trial (NCT02566772) evaluated the safety, tolerability, and preliminary efficacy of Gumelutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) who were refractory to abiraterone and/or enzalutamide and chemotherapy. [6][7]

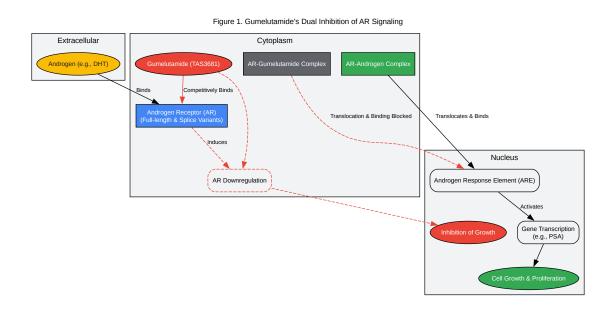
Table 2: Summary of Phase 1 Clinical Trial Results for Gumelutamide (TAS3681)



| Parameter | Finding | Reference |
|--------------------------|---|-----------|
| Patient Population | Heavily pretreated mCRPC patients (median of 6 prior lines of therapy) | [6] |
| Dosing | Dose escalation from 25 mg QD to 1000 mg QD and 300- 400 mg BID | [6] |
| Recommended Phase 2 Dose | 300 mg BID | [6] |
| Safety and Tolerability | Manageable safety profile. Most common treatment- related adverse events were nausea, hyperbilirubinemia, fatigue, vomiting, and diarrhea. | [6] |
| Antitumor Activity | Confirmed PSA declines of >50% observed. Tumor response rate of 23.1% in the 600 mg QD cohort and 22.2% in the 300 mg BID cohort. | [6] |

Signaling Pathways and Experimental Workflows Androgen Receptor Signaling Pathway Inhibition by Gumelutamide





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Caption: Gumelutamide's dual action on the AR pathway.

Experimental Workflow: AR Transcriptional Activity Assay



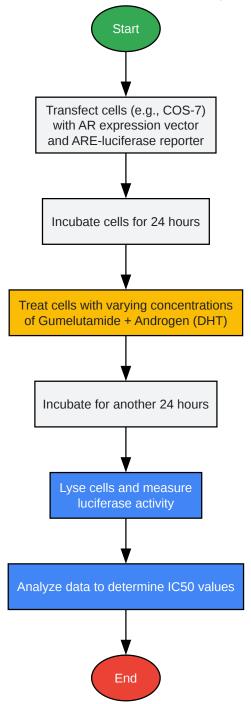


Figure 2. Workflow for AR Luciferase Reporter Assay



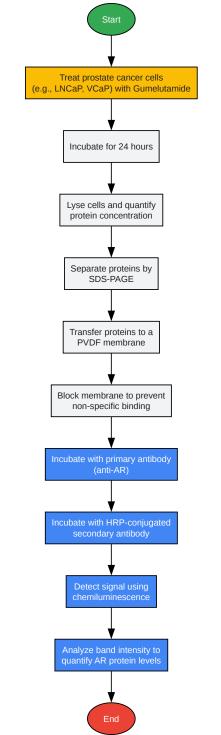


Figure 3. Workflow for Western Blot Analysis of AR

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